molecular formula C5H12NO4PS B027486 Omethoate CAS No. 1113-02-6

Omethoate

Cat. No.: B027486
CAS No.: 1113-02-6
M. Wt: 213.19 g/mol
InChI Key: PZXOQEXFMJCDPG-UHFFFAOYSA-N
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Description

Omethoate, with the chemical formula C₅H₁₂NO₄PS , is a systemic organophosphorous insecticide and acaricide. It is primarily used to control insects and mites in horticulture and agriculture, as well as in home gardens. This compound functions by inhibiting the enzyme acetylcholinesterase, leading to overstimulation of the nervous system in pests .

Mechanism of Action

Target of Action

Omethoate primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE by this compound leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an excess of this neurotransmitter. The excess acetylcholine overstimulates parts of the nervous system that rely on acetylcholine to transmit nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the breakdown of acetylcholine by AChE By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system

Result of Action

The molecular effect of this compound’s action is the inhibition of AChE, leading to an excess of acetylcholine . On a cellular level, this can cause overstimulation of the nervous system, potentially leading to nerve damage . Additionally, this compound has been found to cause chromosomal DNA damage , indicating potential genotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound decomposes rapidly in alkaline aqueous solutions but is highly stable in acidic solutions . This suggests that the pH of the environment can greatly affect the stability and, consequently, the toxicity of this compound. Furthermore, this compound’s toxicity decreases over time, indicating that its impact may lessen as it degrades in the environment .

Biochemical Analysis

Biochemical Properties

Omethoate plays a significant role in biochemical reactions. It acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for catalyzing the breakdown of the neurotransmitter acetylcholine . The inhibition of this enzyme by this compound allows for the accumulation of acetylcholine .

Cellular Effects

The accumulation of acetylcholine due to the action of this compound can produce symptoms associated with the central nervous system (anxiety, tremor, confusion, and dizziness) and the autonomous nervous system (diarrhea, abdominal cramps, salivation, and nausea) . Prolonged exposure to this compound may cause adverse neurobehavioral effects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses of the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been detected using surface-enhanced Raman spectroscopy (SERS) with a silver colloid substrate . This method allows for the rapid detection of this compound in standard solutions and complex food matrices .

Metabolic Pathways

This compound is involved in the cholinergic synapse pathway, where it inhibits the action of acetylcholinesterase, leading to an accumulation of acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Omethoate is synthesized from dimethoate, another organophosphorous compound. The synthesis involves the oxidation of dimethoate to produce this compound. The reaction typically requires specific conditions, including the presence of oxidizing agents and controlled temperatures .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving dimethoate. The process includes the use of microcosmic salt and methyl chloroacetate as starting materials. The reaction conditions are carefully monitored to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Omethoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Used in the oxidation of dimethoate to this compound.

    Alkaline Conditions: Promote the hydrolysis of this compound.

Major Products Formed:

Scientific Research Applications

Omethoate has several applications in scientific research:

Comparison with Similar Compounds

    Dimethoate: The precursor to omethoate, also an organophosphorous insecticide.

    Malathion: Another organophosphorous insecticide with a similar mechanism of action.

    Parathion: A highly toxic organophosphorous compound used as an insecticide.

Uniqueness of this compound: this compound is unique due to its specific inhibition of acetylcholinesterase and its effectiveness in controlling a wide range of pests. Unlike some other organophosphorous compounds, this compound is used in both agricultural and home garden settings .

Properties

IUPAC Name

2-dimethoxyphosphorylsulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOQEXFMJCDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037580
Record name Omethoate
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow oily liquid; [HSDB]
Record name Omethoate
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Boiling Point

Decomposes at about 135 °C
Record name OMETHOATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether., Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane., Readily soluble in water.
Record name OMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity: 1.32
Record name OMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000248 [mmHg], 2.48X10-5 mm Hg at 20 °C
Record name Omethoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor., Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, For more Mechanism of Action (Complete) data for OMETHOATE (6 total), please visit the HSDB record page.
Record name OMETHOATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Colorless to yellowish oily liquid

CAS No.

1113-02-6
Record name Omethoate
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Record name Omethoate [BSI:ISO]
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Record name Omethoate
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Record name Omethoate
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Record name OMETHOATE
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Record name OMETHOATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Solidifies at -28 °C
Record name OMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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